3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea
CAS No.: 1396859-19-0
Cat. No.: VC6408355
Molecular Formula: C20H29N3O2
Molecular Weight: 343.471
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396859-19-0 |
|---|---|
| Molecular Formula | C20H29N3O2 |
| Molecular Weight | 343.471 |
| IUPAC Name | 3-(1-adamantyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea |
| Standard InChI | InChI=1S/C20H29N3O2/c1-25-7-6-23(14-15-2-4-21-5-3-15)19(24)22-20-11-16-8-17(12-20)10-18(9-16)13-20/h2-5,16-18H,6-14H2,1H3,(H,22,24) |
| Standard InChI Key | ALHOJMNOZFXFHS-UHFFFAOYSA-N |
| SMILES | COCCN(CC1=CC=NC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s structure integrates three distinct functional groups:
-
Adamantane moiety: A rigid, diamondoid hydrocarbon known for enhancing lipid solubility and metabolic stability in drug candidates .
-
2-Methoxyethyl group: A flexible ether-containing chain that improves aqueous solubility and modulates pharmacokinetic properties.
-
Pyridin-4-ylmethyl group: An aromatic heterocycle providing hydrogen-bonding and π-π stacking capabilities for target engagement .
These groups converge at a urea backbone (-N-C(=O)-N-), a motif widely exploited in medicinal chemistry for its hydrogen-bond donor/acceptor properties .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1396859-19-0 | |
| Molecular Formula | C<sub>20</sub>H<sub>29</sub>N<sub>3</sub>O<sub>2</sub> | |
| Molecular Weight | 343.471 g/mol | |
| SMILES Notation | COCCN(Cc1ccncc1)C(=O)NC12CC3CC(CC(C3)C1)C2 |
Synthetic Methodology
General Synthesis Strategy
The synthesis of 3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea follows a multi-step protocol common to disubstituted ureas :
-
Preparation of 1-(isocyanatomethyl)adamantane: Achieved via Curtius rearrangement of (adamantan-1-yl)acetyl azide or a one-step method using diphenylphosphoryl azide (DPPA) .
-
Stepwise nucleophilic addition: Reaction of the adamantane isocyanate with 2-methoxyethylamine and pyridin-4-ylmethylamine.
Optimized Reaction Conditions
Based on analogous syntheses :
-
Solvent: Anhydrous dimethylformamide (DMF)
-
Temperature: Room temperature (20–25°C)
-
Catalyst: Triethylamine (Et<sub>3</sub>N)
Table 2: Hypothetical Synthesis Protocol
| Step | Reagent | Conditions | Intermediate |
|---|---|---|---|
| 1 | (Adamantan-1-yl)acetic acid + DPPA | DMF, Et<sub>3</sub>N, 24 h | 1-(isocyanatomethyl)adamantane |
| 2 | 2-Methoxyethylamine | DMF, RT, 12 h | Mono-substituted urea |
| 3 | Pyridin-4-ylmethylamine | DMF, RT, 12 h | Target compound |
Biological Activity and Mechanistic Insights
Soluble Epoxide Hydrolase (sEH) Inhibition
While direct evidence is lacking, structural analogs demonstrate potent sEH inhibition (IC<sub>50</sub> values < 10 nM) . The adamantane group enhances membrane permeability, while the urea core binds catalytic aspartate residues in sEH’s active site .
Physicochemical and Pharmacokinetic Properties
Calculated Properties
-
LogP: ~3.8 (predicted via Crippen’s method) – Indicates moderate lipophilicity.
-
Hydrogen Bond Donors/Acceptors: 2/4 – Favors blood-brain barrier penetration.
Metabolic Stability
Adamantane’s rigidity resists cytochrome P450 oxidation, potentially extending half-life compared to linear analogs .
Research Gaps and Future Directions
-
Target Validation: High-throughput screening against sEH and related enzymes.
-
ADMET Profiling: In vitro assays for cytochrome inhibition, hepatotoxicity, and plasma stability.
-
Crystallographic Studies: X-ray diffraction to elucidate binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume